1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMMJPPMJMTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride, often referred to as DXC59918, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : 270.76 g/mol
This structure allows for interactions with various biological targets, which are crucial for its activity.
This compound primarily acts as a selective agonist for certain receptors. Research indicates that it displays significant activity at the human melanocortin-4 receptor (hMC4R), which is involved in regulating energy homeostasis and appetite control . The compound's ability to selectively activate hMC4R while being inactive at hMC1R, hMC3R, and hMC5R suggests a targeted mechanism that could be beneficial in conditions like obesity and metabolic disorders .
Biological Activity
The biological activity of DXC59918 can be summarized as follows:
- Agonistic Activity : It demonstrates potent agonistic effects on hMC4R, which may contribute to weight loss and appetite suppression.
- Selectivity : The compound shows minimal activity on other melanocortin receptors, indicating a favorable safety profile in terms of side effects related to receptor activation.
Case Studies and Experimental Data
Several studies have investigated the biological effects of DXC59918:
- Study on Agonistic Properties :
- Pharmacokinetics :
- Potential Therapeutic Applications :
Comparative Analysis
The following table compares DXC59918 with similar compounds regarding their biological activity and receptor selectivity:
| Compound Name | Receptor Target | Agonistic Activity | Selectivity |
|---|---|---|---|
| This compound | hMC4R | High | High |
| 1-amino-4-phenylcyclohexane-1-carboxylic acid | hMC4R | Moderate | Moderate |
| Other Melanocortin Agonists | Various | Variable | Low |
Scientific Research Applications
Medicinal Chemistry
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride has been investigated for its potential pharmacological activities. Its structural characteristics suggest it may interact with biological targets, leading to various therapeutic effects:
- Neuroprotective Effects : Research indicates that this compound may inhibit specific kinases involved in neurodegenerative diseases. For instance, it has shown potential in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which plays a role in conditions like Alzheimer's disease by reducing tau hyperphosphorylation .
- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its ability to cross the blood-brain barrier enhances its efficacy in central nervous system applications .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:
- Reactivity : The dimethylamino group can participate in nucleophilic substitutions and other transformations, facilitating the synthesis of derivatives that may possess enhanced biological activities .
- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders or pain pathways. The compound's versatility allows it to be modified to improve potency and selectivity against biological targets .
Table 1: Pharmacological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Neuroprotection | GSK-3β inhibition | , |
| Analgesia | Central nervous system modulation | , |
| Antidepressant | Potential serotonin reuptake inhibition |
Table 2: Synthetic Applications
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various amines |
| Coupling Reactions | Can be used in Suzuki coupling for biaryl formation | Biaryl derivatives |
| Oxidation | Forms carboxylic acids or ketones | Oxidized derivatives |
Case Study 1: Neuroprotective Properties
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines. The results indicated a significant reduction in tau protein hyperphosphorylation when treated with this compound, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Synthesis of Analgesic Compounds
In another research initiative, scientists synthesized various derivatives from this compound to evaluate their analgesic properties. Several derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved therapeutic agents .
Chemical Reactions Analysis
Functionalization Reactions
Various functionalization reactions can be applied to modify the structure of 1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride:
-
N-Methylation : The dimethylamino group can undergo N-methylation using formaldehyde and formic acid under acidic conditions, leading to enhanced pharmacological properties.
-
Hydrolysis : Hydrolysis reactions can be employed to convert ester derivatives into their corresponding acids, which may be useful for further synthetic modifications.
Biological Activity and Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific receptors in the body:
-
Melanocortin Receptors : Research indicates that compounds containing this structure may act as selective agonists for melanocortin receptors, particularly hMC4R, which are involved in regulating appetite and energy homeostasis. Studies have shown that linear pentapeptides incorporating this compound exhibit potent agonist activity at hMC4R while demonstrating reduced activity at other melanocortin receptors .
Biological Activity Profile
| Compound | Target Receptor | Activity (EC50) |
|---|---|---|
| Linear pentapeptide with dimethylamino acid | hMC4R | Potent (nM range) |
| Linear pentapeptide without dimethylamino | hMC1R | Weak/Inactve |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Cyclohexane Backbone
The compound’s structural uniqueness arises from its substituent combination. Below is a comparative analysis with analogous cyclohexane derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
Cyclohexane vs. Cyclobutane : The cyclobutane analog (CAS 1394041-58-7) has a smaller ring, likely increasing ring strain and altering reactivity compared to the more stable cyclohexane backbone in the target compound .
The carboxylic acid group enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding, contrasting with esters or nitriles in other analogs . The dimethylamino group provides basicity, which is absent in the amino- or methoxy-substituted analogs .
Physicochemical Properties
Preparation Methods
N,N-Dimethylation Approach:
- Precursor: 1-Amino-4-phenylcyclohexane.
- Reaction: Methylation with formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide in the presence of a base (e.g., potassium carbonate).
- Conditions: Reflux in aqueous or alcoholic medium.
- Result: Formation of 1-(Dimethylamino)-4-phenylcyclohexane.
Nucleophilic Substitution:
- Precursor: 1-Chlorocyclohexane derivative.
- Reaction: Nucleophilic substitution with dimethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperature (80-120°C).
- Outcome: Direct formation of the dimethylamino derivative.
Research Findings:
Patent literature indicates that nucleophilic substitution with dimethylamine in the presence of a phase-transfer catalyst yields high purity products.
Carboxylation to Form the Carboxylic Acid
Method Overview:
The key step involves introducing the carboxylic acid functionality at the 1-position.
Carboxylation via Grignard or Organometallic Reagents:
- Approach: React the amino-functionalized cyclohexane with carbon dioxide (CO₂) under pressure.
- Conditions: Use of dry conditions, low temperature (0-25°C), and a suitable base (e.g., potassium tert-butoxide).
- Outcome: Formation of the carboxylate intermediate, which upon acidification yields the free acid.
Direct Oxidation:
- Alternative: Oxidize the methyl group at the 1-position using oxidants like potassium permanganate or chromium-based reagents, followed by acid work-up.
Research Data:
Patent methods describe the use of CO₂ under pressure for efficient carboxylation of amine derivatives, providing high yields and selectivity.
Formation of the Hydrochloride Salt
- Dissolve the free acid in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas through the solution or add hydrochloric acid directly.
- Isolation: Precipitate the hydrochloride salt by cooling the solution, filter, and dry under vacuum.
Notes:
This salt formation step is straightforward and commonly employed in pharmaceutical synthesis to enhance compound stability and solubility.
Summary of Preparation Steps in Data Table
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Cyclohexane core synthesis | Hydrogenation of phenylcyclohexanone | High selectivity, >90% yield |
| 2 | Introduction of amino group | Nucleophilic substitution with ammonia or amines | >85% yield |
| 3 | N,N-Dimethylation | Formaldehyde/formic acid or methyl iodide | >80% yield |
| 4 | Carboxylation | CO₂ under pressure, base-mediated | >75% yield |
| 5 | Hydrochloride salt formation | HCl gas or HCl solution | Quantitative |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, dimethylamino group introduction, and carboxylic acid neutralization to form the hydrochloride salt. Key steps may include:
- Condensation reactions to attach the phenyl group (similar to methods used for phenylcyclohexane derivatives in ).
- Hydrochloride salt formation via acid-base neutralization (analogous to protocols in for related cyclohexanol hydrochlorides).
- Purification through recrystallization or column chromatography, with purity validation via HPLC (≥98% as in ).
Characterization requires NMR, IR, and mass spectrometry for structural confirmation .
Advanced: How can stereochemical inconsistencies in synthetic pathways be resolved for this compound?
Answer:
Stereochemical challenges arise from the cyclohexane ring and substituent orientations. Methods include:
- Chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers, as demonstrated for trans-2-amino-1-cyclohexanecarboxylic acid derivatives ().
- X-ray crystallography for absolute configuration determination, supported by structural data from analogs like (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride ( ).
- Computational modeling (e.g., ACD/Labs Percepta) to predict stereoisomer stability .
Basic: What analytical techniques are critical for verifying the compound’s structural integrity?
Answer:
- NMR spectroscopy : Analyze proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and cyclohexane ring conformation.
- Mass spectrometry : Confirm molecular weight (e.g., 285.81 g/mol for a related compound in ).
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values.
- Thermogravimetric analysis (TGA) : Assess decomposition points (e.g., mp >225°C for similar hydrochlorides in ) .
Advanced: How can researchers address discrepancies in toxicity data across studies?
Answer:
Contradictions may arise from impurities, stereoisomers, or assay variability. Mitigation strategies:
- High-purity synthesis : Minimize byproducts via rigorous purification (e.g., ≥95% purity in ).
- In vitro/in vivo correlation : Use standardized assays (e.g., ATSDR or EFSA guidelines in ).
- Dose-response studies : Quantify acute toxicity thresholds (e.g., LD50 estimation per REACH regulations in ) .
Basic: What safety protocols are essential for handling this hydrochloride salt?
Answer:
- PPE : Lab coat, nitrile gloves, and respiratory protection (e.g., one-way valve masks per ).
- Ventilation : Use fume hoods to avoid inhalation of dust (as per SDS in ).
- Emergency procedures : Immediate decontamination for skin contact and CHEMTREC consultation for spills ().
- Storage : In airtight containers, away from moisture and oxidizers .
Advanced: What strategies reduce byproduct formation during the synthesis of this compound?
Answer:
- Temperature control : Optimize reaction conditions (e.g., cooling below 10°C during acid neutralization, as in ).
- Catalytic selectivity : Use chiral catalysts to minimize racemization.
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane in ) improve yield.
- Real-time monitoring : In-line FTIR or HPLC to track reaction progress .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months (ICH guidelines).
- HPLC analysis : Monitor degradation products (e.g., free carboxylic acid formation).
- pH stability : Test solubility and salt dissociation in aqueous buffers ( ) .
Advanced: What computational tools predict the compound’s physicochemical properties?
Answer:
- ACD/Labs Percepta : Estimate logP, pKa, and solubility (used in ).
- ChemSpider/PubChem : Access experimental data for analogs (e.g., 4-aminocyclopentene derivatives in ).
- Molecular dynamics simulations : Study conformational flexibility in aqueous environments .
Basic: How is the hydrochloride salt’s hygroscopicity managed during formulation?
Answer:
- Lyophilization : Convert to a stable powder form.
- Desiccants : Store with silica gel to absorb moisture.
- Coating techniques : Microencapsulation to prevent hydrolysis .
Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?
Answer:
- Pharmacological profiling : Link structure to bioactivity via receptor binding assays.
- Metabolomics : Identify metabolic pathways using LC-MS/MS.
- Crystallography : Resolve protein-ligand interactions (e.g., kinase inhibition studies in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
